Waag-3R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

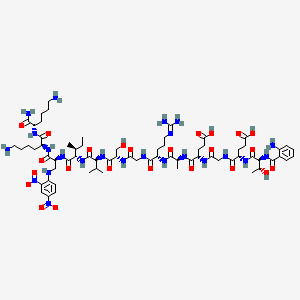

Molecular Formula |

C69H109N23O24 |

|---|---|

Molecular Weight |

1644.7 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1 |

InChI Key |

IVQACLFRHJPSHA-WLSNAMILSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Waag-3R FRET Substrate: A Technical Guide to its Principles and Applications in Aggrecanase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Waag-3R Förster Resonance Energy Transfer (FRET) substrate, a valuable tool for the sensitive and continuous monitoring of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. This document details the core principles of the this compound substrate, presents available quantitative data, outlines experimental protocols for its use, and provides visualizations of the underlying biological and experimental workflows.

Core Principle of the this compound FRET Substrate

The this compound FRET substrate is a synthetic peptide designed to be a specific substrate for the proteolytic enzyme ADAMTS-4. Its operation is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores).

The this compound peptide incorporates a fluorophore and a quencher molecule in close proximity. In its intact state, the energy from the excited fluorophore is non-radiatively transferred to the nearby quencher, resulting in minimal fluorescence emission. When ADAMTS-4 is present and active, it cleaves a specific peptide bond within the this compound substrate. This cleavage event separates the fluorophore from the quencher. Relieved from the quenching effect, the fluorophore can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of ADAMTS-4.

The specific components of the this compound FRET substrate are:

-

Peptide Sequence: Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH2. This sequence is derived from the aggrecanase cleavage site of aggrecan, the primary physiological substrate of ADAMTS-4.

-

Fluorophore (Donor): Abz (ortho-aminobenzoic acid), attached to the N-terminus.

-

Quencher (Acceptor): Dnp (2,4-dinitrophenyl), attached to a diaminopropionic acid (Dap) residue within the peptide sequence.

The cleavage of the peptide backbone by ADAMTS-4 leads to a measurable increase in the fluorescence signal, allowing for real-time kinetic analysis of enzyme activity.

Diagram of the this compound FRET Substrate Mechanism

Caption: Mechanism of the this compound FRET substrate upon cleavage by ADAMTS-4.

Quantitative Data

| Parameter | Value | Reference |

| Peptide Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [1][2] |

| Fluorophore | Abz (ortho-aminobenzoic acid) | [1][2] |

| Quencher | Dnp (2,4-dinitrophenyl) | [1][2] |

| Excitation Wavelength (λex) | 340 nm | [1][2][3][4][5] |

| Emission Wavelength (λem) | 420 nm | [1][2][3][4][5] |

| Molecular Weight | 1644.8 g/mol | |

| Purity | ≥ 95% (by HPLC) | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical ADAMTS-4 activity assay using the this compound FRET substrate. This protocol is based on information from product datasheets and should be optimized for specific experimental conditions.

Reagent Preparation

-

This compound Substrate Stock Solution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or lower to avoid repeated freeze-thaw cycles.

-

ADAMTS-4 Enzyme: Prepare aliquots of recombinant human ADAMTS-4 at a suitable stock concentration in an appropriate buffer (e.g., Tris-buffered saline with stabilizers). Store at -80°C.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, and 5% glycerol. Prepare fresh and store at 4°C.

-

Inhibitor/Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

ADAMTS-4 Activity Assay Protocol

-

Assay Plate Preparation: Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements.

-

Reaction Mixture Preparation: On the day of the experiment, prepare a master mix of the assay buffer.

-

Addition of Reagents:

-

Add 80 µL of assay buffer to each well.

-

For inhibitor studies, add 10 µL of the test compound diluted in assay buffer to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

-

Add 10 µL of a diluted ADAMTS-4 enzyme solution to each well to achieve a final concentration of 5 µg/mL.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step allows for any potential inhibitors to interact with the enzyme before the substrate is added.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well to achieve a final concentration of 25 µM. The total reaction volume should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.

-

Kinetic Reading: For kinetic assays, record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (no inhibitor) wells.

-

Determine the IC₅₀ value for potent inhibitors by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Experimental Workflow for ADAMTS-4 Inhibition Assay

Caption: A typical experimental workflow for an ADAMTS-4 inhibition assay using the this compound FRET substrate.

Biological Context: ADAMTS-4 Signaling and Role in Disease

ADAMTS-4 is a key protease involved in the degradation of aggrecan, a major component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is implicated in the pathogenesis of osteoarthritis, a degenerative joint disease characterized by the progressive loss of cartilage.

The expression and activity of ADAMTS-4 are regulated by various signaling pathways, often initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines are elevated in the synovial fluid of osteoarthritic joints and stimulate chondrocytes to produce matrix-degrading enzymes, including ADAMTS-4.

Simplified Signaling Pathway Leading to Aggrecan Degradation by ADAMTS-4

Caption: A simplified overview of the signaling pathway leading to ADAMTS-4 mediated aggrecan degradation in cartilage.

The this compound FRET substrate serves as a critical tool for researchers and drug development professionals to identify and characterize inhibitors of ADAMTS-4. By providing a sensitive and reliable method to measure ADAMTS-4 activity, this substrate aids in the discovery of potential therapeutic agents for the treatment of osteoarthritis and other inflammatory conditions where ADAMTS-4 plays a pathogenic role.

References

- 1. scilit.com [scilit.com]

- 2. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]

- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]

An In-depth Technical Guide to the Mechanism of Action of Novel Inhibitors in ADAMTS-4 Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Waag-3R" is not described in publicly available scientific literature. This guide, therefore, serves as an in-depth framework for elucidating the mechanism of action of any novel ADAMTS-4 inhibitor, using established principles and data from known inhibitors as illustrative examples.

Introduction: ADAMTS-4 as a Therapeutic Target

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a key enzyme implicated in the pathology of degenerative joint diseases such as osteoarthritis.[1][2] ADAMTS-4 is a zinc-dependent metalloproteinase responsible for the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM).[3][4][5] Aggrecan provides cartilage with its compressive resistance and elasticity.[1][6]

In pathological conditions like osteoarthritis, the excessive activity of ADAMTS-4 leads to the breakdown of aggrecan, compromising the structural and functional integrity of cartilage.[2][7] This enzymatic degradation is a critical early event in the progression of osteoarthritis.[1] Therefore, the specific inhibition of ADAMTS-4 is a promising therapeutic strategy to slow or halt cartilage degradation.[2][7][8]

This guide provides a technical overview of the methodologies used to characterize the mechanism of action of novel ADAMTS-4 inhibitors, from understanding the enzyme's function to quantifying inhibitory potency and outlining detailed experimental protocols.

The Pathophysiological Role of ADAMTS-4

ADAMTS-4, along with ADAMTS-5, is a primary aggrecanase in cartilage.[3][8] Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), can upregulate the expression and activity of ADAMTS-4 in chondrocytes, the resident cells of cartilage.[3][9]

The primary substrate of ADAMTS-4 is aggrecan. The enzyme cleaves a specific peptide bond (Glu373-Ala374) within the interglobular domain (IGD) of the aggrecan core protein.[3][10] This cleavage separates the glycosaminoglycan (GAG)-rich domains from the part of the molecule that anchors it to the cartilage matrix, leading to the loss of GAGs and subsequent cartilage degradation.[10]

References

- 1. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ADAMTS4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAMTS and ADAM metalloproteinases in osteoarthritis – looking beyond the ‘usual suspects’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants | Springer Nature Experiments [experiments.springernature.com]

- 6. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ADAMTS4 gene inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. ors.org [ors.org]

A Technical Guide to the Waag-3R Peptide: An Aggrecanase FRET Substrate

This technical guide provides an in-depth overview of the Waag-3R peptide, a widely utilized fluorogenic substrate for assaying the activity of aggrecanases, particularly ADAMTS-4 (Aggrecanase-1) and ADAMTS-5 (Aggrecanase-2). This document is intended for researchers, scientists, and drug development professionals working in the fields of osteoarthritis, cartilage biology, and protease inhibitor discovery.

Introduction to Aggrecan and Aggrecanases

Aggrecan is the primary proteoglycan in articular cartilage, responsible for its compressive stiffness and resilience. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis. Aggrecanases, a family of metalloproteinases belonging to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, are the principal enzymes responsible for this degradation. Specifically, ADAMTS-4 and ADAMTS-5 have been identified as major aggrecanases in human osteoarthritic cartilage. Their proteolytic activity leads to the cleavage of aggrecan within the interglobular domain (IGD), releasing the bulk of the glycosaminoglycan-containing portion of the molecule from the cartilage matrix.

The this compound Peptide: Sequence and Properties

The this compound peptide is a synthetic FRET (Förster Resonance Energy Transfer) substrate designed to mimic the aggrecanase cleavage site within the aggrecan IGD. Its use in a laboratory setting allows for the sensitive and continuous measurement of aggrecanase activity.

Peptide Sequence

The amino acid sequence of the this compound peptide is: Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH2

This can be represented in single-letter code as: Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2

-

Abz (2-Aminobenzoyl) acts as the fluorescent donor.

-

Dap(Dnp) (Diaminopropionic acid conjugated with a 2,4-Dinitrophenyl group) acts as the quencher.

In its intact state, the proximity of the Dnp quencher to the Abz fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C69H109N23O24 | |

| Molecular Weight | 1644.8 g/mol | |

| Excitation Wavelength | 340 nm | |

| Emission Wavelength | 420 nm | |

| Purity | ≥95% (by HPLC) | |

| Form | Lyophilized Powder | |

| Solubility | Freely soluble in water |

Aggrecanase Cleavage Site in this compound

The primary cleavage site for aggrecanases within the native aggrecan IGD is between the glutamic acid (E) and alanine (A) residues at positions 373 and 374, respectively. However, within the context of the this compound synthetic peptide, the recognized cleavage site is between the Arginine (Arg) and Serine (Ser) residues.

Cleavage Site Diagram:

Quantitative Data

The this compound peptide is a valuable tool for quantifying aggrecanase activity and for determining the potency of inhibitory compounds.

Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| ADAMTS-4 | This compound | 50 | Not Reported |

Note: The Km value can vary depending on assay conditions.

Inhibitor Potency (IC50)

The this compound substrate is frequently used to determine the half-maximal inhibitory concentration (IC50) of potential drug candidates. The following table lists IC50 values for two broad-spectrum metalloproteinase inhibitors against human ADAMTS-4.

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |

| Aldumastat | Human ADAMTS-4 | 28.2 | |

| GM6001 | Human ADAMTS-4 | 42.7 |

Experimental Protocols

The following section provides a detailed methodology for a standard aggrecanase activity and inhibition assay using the this compound peptide.

Materials and Reagents

-

This compound Peptide: Lyophilized powder.

-

Recombinant Human ADAMTS-4: (or other aggrecanase).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol, pH 7.5.

-

Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

96-well microplate: Black, flat-bottom for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at 340 nm and emission at 420 nm.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the potency of a test compound against ADAMTS-4.

Step-by-Step Assay Protocol

-

Reagent Preparation:

-

Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution. Store aliquots at -20°C or lower.

-

Prepare the assay buffer and store it at 4°C.

-

Dilute the recombinant ADAMTS-4 in assay buffer to the desired working concentration (e.g., a 2x stock for a final concentration of 5 µg/ml).

-

Prepare a stock solution of the this compound substrate in assay buffer (e.g., a 4x stock for a final concentration of 25 µM).

-

-

Inhibitor Preparation:

-

Perform serial dilutions of the test compounds in 100% DMSO.

-

For each concentration, prepare a 10x working solution in assay buffer.

-

-

Assay Procedure:

-

Set up the 96-well plate. Include wells for "enzyme + substrate" (maximal activity), "buffer + substrate" (background), and "enzyme + substrate + inhibitor" at various concentrations. The total reaction volume is typically 100 µl.

-

To the appropriate wells, add 50 µl of the 2x ADAMTS-4 enzyme solution.

-

Add 10 µl of the 10x inhibitor solution (or DMSO vehicle for control wells) to the enzyme.

-

Gently mix and pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 40 µl of the this compound substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 340/420 nm) every 1-2 minutes for a period of 30-60 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the background rate from all other measurements.

-

Plot the percent inhibition (relative to the maximal activity control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Peptide Synthesis and Purification

The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is cleaved from the resin and deprotected. The final, crucial step is purification, which is almost universally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

This process ensures the removal of impurities such as truncated or deletion sequences, yielding a final product with the high purity required for sensitive enzymatic assays.

Conclusion

The this compound peptide is an essential tool for the study of aggrecanase activity. Its well-defined sequence, FRET-based mechanism, and commercial availability make it a cornerstone of research into the enzymatic degradation of cartilage and the development of novel therapeutics for osteoarthritis. This guide provides the core technical information required for its effective implementation in a research setting.

Waag-3R: A Technical Guide to its Application in Enzymatic Assays

For researchers, scientists, and drug development professionals engaged in the study of metalloproteinases, particularly aggrecanases, the selection of a sensitive and specific substrate is paramount for robust enzymatic assays. Waag-3R, a FRET (Förster Resonance Energy Transfer) peptide substrate, has emerged as a valuable tool for the in vitro characterization of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. This guide provides an in-depth overview of the key features and advantages of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Features and Advantages

This compound is a custom-synthesized peptide with the sequence Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2.[1][2] Its design as a FRET substrate is central to its utility in enzymatic assays. The peptide incorporates a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl) at opposite ends of the cleavage site. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage by ADAMTS-4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a continuous and sensitive method for monitoring enzyme kinetics.

The primary advantage of this compound lies in its specificity as a substrate for ADAMTS-4, an enzyme implicated in the degradation of aggrecan, a major component of cartilage.[1][3][4] This makes this compound particularly relevant for research into osteoarthritis and other inflammatory conditions where aggrecanase activity is a key pathological feature.

Key Features of this compound:

| Feature | Specification | Reference |

| Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [1][2] |

| Enzyme Target | ADAMTS-4 (Aggrecanase-1) | [1][5][6] |

| Detection Method | FRET (Förster Resonance Energy Transfer), Fluorescent | [1][3] |

| Excitation Wavelength (Ex) | 340 nm | [1][2][3][5] |

| Emission Wavelength (Em) | 420 nm | [1][2][3][5] |

| Purity | ≥ 95% (Peak Area by HPLC) | [1][5] |

| Form | Lyophilized powder | [1][5] |

| Solubility | Freely soluble in H2O | [5] |

Experimental Protocol: ADAMTS-4 Enzymatic Assay

The following protocol is based on the methodology described by Zhang, Y. et al. in the Journal of Pharmacology and Experimental Therapeutics (2004).[2][5]

Materials:

-

This compound substrate

-

Recombinant ADAMTS-4 (Aggrecanase-1)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol[5]

-

Inhibitors (e.g., Aldumastat, GM6001) or test compounds

-

DMSO (for compound dilution)

-

Microplate reader capable of fluorescence detection at Ex/Em = 340/420 nm

Procedure:

-

Prepare Reagents:

-

Reconstitute the lyophilized this compound peptide in water. Aliquot and store at –20°C or lower.[5]

-

Prepare the assay buffer and store at 4°C.

-

Dilute the recombinant ADAMTS-4 enzyme to the desired final concentration (e.g., 5 µg/ml) in the assay buffer.[5]

-

Prepare serial dilutions of test compounds or inhibitors in 100% DMSO.[5]

-

-

Assay Setup:

-

The total reaction volume is 100 µl.[5]

-

Add the assay buffer and the diluted ADAMTS-4 enzyme to the wells of a microplate.

-

For inhibitor studies, add the diluted compounds to the wells. The final concentration of DMSO should be kept consistent across all wells.

-

Include control wells:

-

Enzyme and buffer only (to measure maximal rate of substrate cleavage).[5]

-

Buffer only (background fluorescence).

-

-

-

Pre-incubation:

-

Pre-treat the enzyme with the test compounds or inhibitors for 10 to 15 minutes at 37°C.[5]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate to all wells at a final concentration of 25 µM.[5]

-

Immediately begin monitoring the increase in fluorescence at Ex/Em = 340/420 nm using a microplate reader. The readings can be taken kinetically over a period of time.

-

Quantitative Data

The following table summarizes the IC50 values for known inhibitors of ADAMTS-4, demonstrating the utility of the this compound assay in compound screening and characterization.

| Compound | Target | Substrate | IC50 (nM) |

| Aldumastat | Human ADAMTS4 | This compound (50 µM) | 28.2 |

| GM6001 | Human ADAMTS4 | This compound (50 µM) | 42.7 |

Data sourced from Reaction Biology's ADAMTS4 Protease Assay Service.[6]

Visualizations

To further elucidate the experimental process and the underlying principle of the this compound substrate, the following diagrams are provided.

Caption: Principle of the this compound FRET substrate in an ADAMTS-4 assay.

Caption: Experimental workflow for an ADAMTS-4 enzymatic assay using this compound.

References

- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]

- 2. innopep.com [innopep.com]

- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]

- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. eurogentec.com [eurogentec.com]

- 6. reactionbiology.com [reactionbiology.com]

The Application of Waag-3R in Elucidating Cartilage Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Waag-3R, a specialized tool for the study of cartilage degradation, with a focus on its utility in drug discovery and development. This compound is the commercial name for a highly specific FRET (Förster Resonance Energy Transfer) peptide substrate used to quantify the enzymatic activity of A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS-4), also known as Aggrecanase-1.[1][2] ADAMTS-4 is a key proteinase implicated in the breakdown of aggrecan, a major structural component of articular cartilage.[3][4][5] Its heightened activity is a hallmark of osteoarthritis (OA), making it a prime therapeutic target.[3][4][6][7] This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound in characterizing ADAMTS-4 activity and its role in the pathophysiology of cartilage degradation.

The Role of ADAMTS-4 in Cartilage Degradation

Articular cartilage integrity is primarily maintained by a dense extracellular matrix (ECM) rich in type II collagen and aggrecan.[5] In pathological conditions such as osteoarthritis, an imbalance between anabolic and catabolic processes leads to progressive cartilage destruction.[7] The degradation of aggrecan, which provides cartilage with its compressive resistance, is a critical early event in this process.[3][4][6]

ADAMTS-4, along with ADAMTS-5, is a principal enzyme responsible for the cleavage of aggrecan within its interglobular domain (IGD).[5][7] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are known to upregulate the expression and activity of ADAMTS-4 in chondrocytes, the resident cells of cartilage.[3][5] This upregulation is mediated by complex intracellular signaling cascades, including the NF-κB and MAPK pathways, which are often constitutively active in osteoarthritic chondrocytes.[4][5] Given its pivotal role in initiating cartilage breakdown, the specific and sensitive measurement of ADAMTS-4 activity is crucial for both basic research and the development of targeted OA therapies.

Principle of the this compound FRET Assay

The this compound substrate is a synthetic peptide, Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2, designed to mimic the cleavage site of ADAMTS-4 in aggrecan.[2] It incorporates a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl) pair. In the intact peptide, the close proximity of the fluorophore and quencher results in FRET, where the energy from the excited fluorophore is non-radiatively transferred to the quencher, leading to minimal fluorescence emission.

Upon incubation with active ADAMTS-4, the peptide is cleaved, separating the fluorophore from the quencher. This separation disrupts FRET, causing a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of ADAMTS-4. The excitation and emission wavelengths for the Abz/Dnp pair are typically around 340 nm and 420 nm, respectively.[2]

Experimental Protocols

General ADAMTS-4 Activity Assay using this compound

This protocol provides a general framework for measuring ADAMTS-4 activity. Researchers should optimize concentrations and incubation times based on their specific experimental conditions and reagents.

Materials:

-

Recombinant human ADAMTS-4

-

This compound FRET peptide substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

96-well or 384-well black microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

To each well of the microplate, add the assay components in the following order:

-

Assay Buffer

-

Test compound or vehicle (for inhibitor screening)

-

ADAMTS-4 enzyme solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for any enzyme-inhibitor interactions.

-

-

Initiation of Reaction:

-

Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

High-Throughput Screening (HTS) of ADAMTS-4 Inhibitors

The this compound FRET assay is readily adaptable to a high-throughput format for screening compound libraries.

Key Considerations for HTS:

-

Miniaturization: The assay can be performed in 384-well or 1536-well plates to conserve reagents.

-

Automation: Utilize liquid handling systems for precise and rapid dispensing of reagents and compounds.

-

Data Analysis: Employ specialized software for automated calculation of inhibition and IC₅₀ values.

-

Quality Control: Include appropriate controls (e.g., no enzyme, no substrate, positive control inhibitor) on each plate to calculate statistical parameters like the Z'-factor, which assesses the robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[6]

Data Presentation

Quantitative data derived from ADAMTS-4 activity assays using FRET substrates are crucial for comparing the potency of inhibitors and understanding the enzyme's kinetic properties.

Table 1: IC₅₀ Values of Known ADAMTS-4 Inhibitors Determined by FRET Assay

| Inhibitor | IC₅₀ (nM) | Notes |

| Aldumastat | 28.2 | Broad-spectrum metalloproteinase inhibitor.[1] |

| GM6001 | 42.7 | Broad-spectrum metalloproteinase inhibitor.[1] |

| Piceatannol | 1000 | Identified as a novel inhibitor through a FRET-based screen.[6][8] |

| (S)-(+)-camptothecin | 4000 | Identified as an inhibitor through a FRET-based screen.[6] |

| MMP Inhibitor III | Kᵢ = 187.5 ± 0.02 | Ki value determined in a FRET-based assay.[6] |

Table 2: Michaelis-Menten Constants for ADAMTS-1 FRET Substrate

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (FU min⁻¹) |

| E. coli-expressed ADAMTS-1 | 3.38 | 12.64 |

| Mammalian cell-expressed ADAMTS-1 | 3.19 | 13.52 |

| Note: This data is for the related enzyme ADAMTS-1, as specific Michaelis-Menten data for ADAMTS-4 with the this compound substrate was not readily available in the searched literature. The values are provided as an example of the type of kinetic data that can be generated using FRET assays.[9][10] |

Visualizations

Signaling Pathways Regulating ADAMTS-4 Expression

The expression of ADAMTS-4 in chondrocytes is tightly regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines.

Caption: ADAMTS-4 signaling pathway in chondrocytes.

Experimental Workflow for ADAMTS-4 FRET Assay

The following diagram illustrates the logical flow of an experiment to measure ADAMTS-4 activity and screen for inhibitors using the this compound FRET substrate.

Caption: Experimental workflow of an ADAMTS-4 FRET assay.

Conclusion

The this compound FRET peptide substrate is an invaluable tool for researchers and drug development professionals investigating the role of ADAMTS-4 in cartilage degradation. Its specificity and the continuous, real-time nature of the assay provide a robust and efficient method for quantifying enzyme activity and screening for potential inhibitors. By enabling the detailed characterization of ADAMTS-4 and its upstream signaling pathways, the use of this compound and similar FRET-based technologies will continue to be instrumental in advancing our understanding of osteoarthritis and in the development of novel, disease-modifying therapies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of ADAMTS-4 by chondroc ... | Article | H1 Connect [archive.connect.h1.co]

- 8. Screening of potential a disintegrin and metalloproteinase with thrombospondin motifs-4 inhibitors using a collagen model fluorescence resonance energy transfer substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Waag-3R Substrate: A Technical Guide to its History, Development, and Application in Aggrecanase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Waag-3R substrate is a highly specific, internally quenched fluorescent resonance energy transfer (FRET) peptide developed for the sensitive and continuous assay of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. Its development has been pivotal in advancing research into the enzymatic activity of ADAMTS-4, a key protease implicated in the degradation of aggrecan, the major proteoglycan in articular cartilage. The progressive degradation of aggrecan is a hallmark of osteoarthritis, making ADAMTS-4 a significant therapeutic target. This technical guide provides an in-depth overview of the this compound substrate, including its history, development, physicochemical properties, and detailed protocols for its use in ADAMTS-4 activity assays.

History and Development

The this compound substrate was first described in a 2004 publication by Zhang, Y. et al. in the Journal of Pharmacology and Experimental Therapeutics.[1] Its design was based on the amino acid sequence of the aggrecanase cleavage site within the interglobular domain of aggrecan.[1] The development of a specific and reliable FRET-based assay was a significant step forward from more cumbersome and less sensitive methods that relied on antibodies or electrophoresis to detect aggrecan fragments. The this compound substrate enabled high-throughput screening of potential ADAMTS-4 inhibitors, accelerating drug discovery efforts in the field of osteoarthritis.

The peptide sequence of this compound is derived from the native cleavage site of aggrecan by ADAMTS-4.[1] This targeted design confers a high degree of specificity for aggrecanases. The substrate incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 3-nitrotyrosine or dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond between specific amino acids by ADAMTS-4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of the reaction.

Physicochemical Properties and Quantitative Data

The this compound substrate is a lyophilized powder that is soluble in water.[1] Its purity is typically greater than 95% as determined by HPLC.[2] Key quantitative data for the this compound substrate are summarized in the table below.

| Property | Value | Reference |

| Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [3] |

| Molecular Weight | ~1645 g/mol | [2] |

| Excitation Wavelength (λex) | 340 nm | [1][3] |

| Emission Wavelength (λem) | 420 nm | [1][3] |

| Purity | >95% (by HPLC) | [2] |

| Appearance | Lyophilized yellow powder | [1] |

| Solubility | Water | [1] |

Experimental Protocols

The following is a detailed methodology for a standard ADAMTS-4 activity assay using the this compound substrate. This protocol is based on information gathered from various research articles and manufacturer's datasheets.

Materials:

-

Recombinant human ADAMTS-4

-

This compound substrate

-

Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 340 nm and emission at 420 nm

Procedure:

-

Prepare Reagents:

-

Reconstitute the lyophilized this compound substrate in sterile water to a stock concentration of 1 mM. Store in aliquots at -20°C.

-

Dilute the recombinant ADAMTS-4 enzyme in assay buffer to the desired working concentration (e.g., 10 nM).

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the diluted ADAMTS-4 enzyme solution to each well.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for 15-30 minutes at 37°C before adding the substrate.

-

Include appropriate controls:

-

Substrate only: 50 µL of assay buffer and 50 µL of the this compound substrate working solution.

-

Enzyme only: 50 µL of the diluted ADAMTS-4 enzyme solution and 50 µL of assay buffer.

-

Positive control (for inhibition assays): A known ADAMTS-4 inhibitor.

-

-

-

Initiate the Reaction:

-

To start the reaction, add 50 µL of the this compound substrate working solution to each well containing the enzyme. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 420 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time (ΔRFU/min).

-

For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.

-

Signaling Pathways and Experimental Workflow

The activity of ADAMTS-4 is tightly regulated by a complex network of signaling pathways, particularly in the context of osteoarthritis where pro-inflammatory cytokines play a crucial role.

Caption: ADAMTS-4 Signaling Pathway in Osteoarthritis.

The experimental workflow for a typical ADAMTS-4 inhibitor screening assay using the this compound substrate is outlined below.

References

Basic handling and storage instructions for lyophilized Waag-3R peptide

An In-depth Technical Guide to the Handling and Storage of Lyophilized Waag-3R Peptide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential procedures for the proper handling and storage of lyophilized this compound peptide. Adherence to these guidelines is critical to ensure the peptide's integrity, stability, and performance in downstream applications.

Introduction to this compound Peptide

This compound is a FRET (Förster Resonance Energy Transfer) peptide substrate utilized in assays for aggrecanase-1 (ADAMTS-4), a key enzyme implicated in cartilage degradation in osteoarthritis.[1][2][3][4][5] The peptide's sequence is Abz-TEGEARGSVI-Dap(Dnp)-KK. Its lyophilized form is a yellow powder.[1] Proper handling and storage are paramount to prevent its degradation and ensure accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the handling and storage of this compound peptide based on available data and general peptide handling guidelines.

| Parameter | Value/Recommendation | Source |

| Lyophilized Peptide Storage | ||

| Long-term Storage Temperature | -20°C or lower | [1][3][4][6][7] |

| Short-term Storage Temperature | Room temperature for days to weeks, but -20°C is preferred | [6] |

| Shipping Temperature | Ambient | [1] |

| Light Conditions | Store protected from light | [3] |

| Reconstituted Peptide Storage | ||

| Storage Temperature | -20°C or lower | [1] |

| Recommended pH for Solution | 5-6 (in sterile buffers to prolong shelf life) | [6][7] |

| Stability in Solution | Limited, especially for peptides containing N, Q, C, M, W | [6][7] |

| Freeze-Thaw Cycles | Avoid | [6][7] |

| Assay Conditions | ||

| Final Substrate Concentration | 25 µM | [1] |

Experimental Protocols

Reconstitution of Lyophilized this compound Peptide

This protocol outlines the steps for reconstituting the lyophilized this compound peptide to prepare a stock solution.

Materials:

-

Lyophilized this compound peptide vial

-

Sterile, high-purity water (H₂O)[1]

-

Sterile polypropylene or glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Dry inert gas (e.g., nitrogen or argon)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature. This minimizes the condensation of atmospheric moisture, which can compromise the peptide's stability.[6][7]

-

Solvent Addition: Once at room temperature, carefully open the vial. Using a calibrated micropipette, add the required volume of sterile water to achieve the desired stock solution concentration. This compound peptide is freely soluble in water.[1] For example, to prepare a 1 mM stock solution, add the appropriate volume of water based on the amount of peptide in the vial.

-

Dissolution: Gently vortex the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide stock solution into smaller, single-use volumes in sterile polypropylene or glass vials.[6][7]

-

Inert Gas Purge (Optional but Recommended): For extended stability, especially if the peptide will be stored for a prolonged period, purge the headspace of each aliquot vial with a dry inert gas like nitrogen or argon before sealing.[7]

-

Storage: Immediately store the aliquots at -20°C or lower.[1]

Mandatory Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound peptide, from receipt to experimental use.

Caption: Workflow for this compound Peptide Handling and Storage.

Factors Influencing Peptide Stability

This diagram illustrates key environmental factors that can impact the stability of peptides like this compound.

Caption: Key Factors Affecting Peptide Stability.

References

- 1. eurogentec.com [eurogentec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]

- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]

- 6. NIBSC - Peptide Storage [nibsc.org]

- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Preparation of a Working Solution of Waag-3R from Lyophilized Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction

Waag-3R is a highly sensitive FRET (Förster Resonance Energy Transfer) peptide substrate designed for the specific detection of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. ADAMTS-4 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage. The cleavage of aggrecan by ADAMTS-4 is a critical event in the pathogenesis of osteoarthritis. This document provides detailed protocols for the reconstitution of lyophilized this compound powder and its application in enzymatic assays.

Product Information

| Property | Specification |

| Product Name | This compound |

| Appearance | Lyophilized yellow powder |

| Molecular Formula | C69H109N23O24 |

| Molecular Weight | 1644.74 g/mol |

| Purity | ≥95% by HPLC |

| Solubility | Freely soluble in water |

| Excitation/Emission | 340 nm / 420 nm |

| Storage (Lyophilized) | -20°C or lower, protected from light |

Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from the lyophilized powder.

3.1. Materials

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

Vortex mixer

-

Microcentrifuge

-

Sterile polypropylene tubes

3.2. Protocol

-

Equilibration: Allow the vial of lyophilized this compound and the sterile water to equilibrate to room temperature before opening.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Reconstitution: Carefully add the appropriate volume of sterile water to the vial to achieve the desired stock solution concentration (e.g., 1 mM).

-

Dissolution: Gently vortex the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential denaturation of the peptide. If particulates are visible, the solution can be mixed at room temperature for a couple of hours or overnight at 4°C.

-

Aliquoting and Storage: Aliquot the reconstituted stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower.

3.3. Recommended Stock Solution Concentration

A stock solution of 1 mM is recommended for most applications. To prepare a 1 mM stock solution, dissolve the peptide in a volume of water calculated as follows:

Volume (μL) = (Mass of peptide in mg / 1644.74 g/mol ) * 1,000,000

Experimental Protocol: ADAMTS-4 Enzymatic Assay

This protocol provides a method for using the reconstituted this compound in a typical ADAMTS-4 enzymatic assay.

4.1. Materials

-

Reconstituted this compound stock solution

-

Recombinant human ADAMTS-4

-

Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol)

-

Inhibitors or test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

4.2. Assay Procedure

-

Prepare the assay buffer as described above.

-

In a 96-well black microplate, add the following components to each well for a total reaction volume of 100 µL:

-

Assay Buffer

-

Recombinant ADAMTS-4 (final concentration of 5 µg/mL)

-

Test compound or vehicle control

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding this compound substrate to a final concentration of 25 µM.

-

Immediately measure the fluorescence intensity (Ex/Em = 340/420 nm) over time using a fluorescence microplate reader.

Signaling Pathway and Experimental Workflow

5.1. ADAMTS-4 Signaling Pathway in Cartilage Degradation

The following diagram illustrates the role of ADAMTS-4 in the degradation of aggrecan within the cartilage extracellular matrix, a key process in the development of osteoarthritis.

Application Notes and Protocols for Waag-3R-Based Aggrecanase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Waag-3R fluorescent substrate in the study of aggrecanase activity, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5. This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for measuring enzyme activity, making it a valuable tool for inhibitor screening and kinetic analysis in the context of osteoarthritis and other cartilage-related pathologies.

Introduction

Aggrecan, a major proteoglycan in articular cartilage, is crucial for its load-bearing properties. The degradation of aggrecan by aggrecanases, primarily ADAMTS-4 and ADAMTS-5, is a key event in the pathogenesis of osteoarthritis. The this compound substrate is a synthetic peptide that mimics the cleavage site of aggrecan targeted by these enzymes. It incorporates a fluorophore and a quencher, which, when in close proximity, results in the quenching of the fluorescent signal. Upon enzymatic cleavage by an aggrecanase, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.

Recommended Buffer Compositions

The selection of an appropriate assay buffer is critical for optimal enzyme activity and assay performance. Below is a comparison of two commonly used buffer compositions for this compound-based aggrecanase assays. The choice of buffer may depend on the specific experimental goals, such as screening for inhibitors or detailed kinetic studies.

| Component | Buffer Composition 1 | Buffer Composition 2 | Rationale for Inclusion |

| Buffering Agent | 50 mM HEPES, pH 7.5[1] | 50 mM Tris-HCl, pH 7.5[2] | Maintains a stable pH, which is crucial for enzyme activity. The optimal pH for aggrecanases is generally in the neutral to slightly alkaline range. |

| Salt | 100 mM NaCl[1] | 150 mM NaCl[2] | Mimics physiological ionic strength and can influence enzyme conformation and activity. |

| Divalent Cations | 5 mM CaCl₂[1] | 5 mM CaCl₂[2] | Calcium ions are often required for the structural integrity and activity of metalloproteinases like ADAMTS. |

| Not specified | 10 µM ZnCl₂[2] | Aggrecanases are zinc-dependent metalloproteinases; the catalytic mechanism requires a zinc ion in the active site.[3][4][5] | |

| Detergent | 0.1% CHAPS[1] | 0.05% Brij 35[2] | Non-ionic detergents help to prevent non-specific binding of the enzyme and substrate to microplate wells and can improve enzyme stability. |

| Glycerol | 5%[1] | Not specified | Acts as a cryoprotectant and can help to stabilize the enzyme. |

Experimental Protocols

This section provides a detailed methodology for performing a this compound-based aggrecanase assay.

Reagent Preparation

-

Assay Buffer: Prepare the desired assay buffer from the table above. Filter sterilize the buffer using a 0.22 µm filter and store at 4°C.

-

This compound Substrate Stock Solution: The this compound peptide is typically supplied as a lyophilized powder.[1] Reconstitute the peptide in high-purity water or DMSO to a stock concentration of 1-10 mM. Store the stock solution in aliquots at -20°C or lower, protected from light.

-

Aggrecanase Enzyme: Recombinant human ADAMTS-4 or ADAMTS-5 can be used. Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer without detergent) and store in aliquots at -80°C. The final concentration of the enzyme in the assay will need to be optimized, but a starting point of 5 µg/ml has been reported.[1]

-

Inhibitor/Compound Stock Solutions (for screening): Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

Assay Procedure (96-well plate format)

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A common final concentration is 25 µM.[1]

-

Enzyme Working Solution: On the day of the experiment, thaw the enzyme aliquot on ice and dilute it to the desired working concentration in the assay buffer.

-

Inhibitor/Compound Dilutions: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Plate Setup:

-

Add 50 µL of the appropriate solution to each well of a black, flat-bottom 96-well microplate:

-

Blank wells: 50 µL of assay buffer.

-

Negative control wells (no enzyme): 50 µL of substrate working solution.

-

Positive control wells (enzyme, no inhibitor): 50 µL of enzyme working solution.

-

Test wells: 50 µL of the diluted inhibitor/compound solutions.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to interact with any potential inhibitors.[1]

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to the positive control and test wells.

-

The total reaction volume in each well will be 100 µL.[1]

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 420 nm for the this compound substrate.[1]

-

Data Analysis

-

Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

-

Determine the Rate of Reaction: For each well, plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Calculate Percentage Inhibition (for screening):

-

% Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] * 100

-

-

Determine IC₅₀ Values: For dose-response curves, plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Aggrecan Degradation Pathway by Aggrecanases

Caption: Aggrecan degradation by ADAMTS-4 and ADAMTS-5.

Experimental Workflow for this compound Aggrecanase Assay

Caption: Workflow of a this compound-based aggrecanase assay.

References

- 1. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggrecan is degraded by matrix metalloproteinases in human arthritis. Evidence that matrix metalloproteinase and aggrecanase activities can be independent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of two fully automated ADAMTS13 activity assays in comparison to manual FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Determination of ADAMTS-4 Kinetic Parameters (Km and Vmax)

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a critical zinc-dependent endopeptidase. Its primary function involves the degradation of aggrecan, a major proteoglycan component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is strongly implicated in the pathology of joint-destructive diseases such as osteoarthritis (OA), where excessive aggrecan cleavage leads to cartilage breakdown and loss of joint function. Consequently, ADAMTS-4 is a significant therapeutic target for the development of inhibitors aimed at slowing OA progression.

Determining the kinetic parameters of ADAMTS-4, specifically the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental for characterizing its enzymatic efficiency and for evaluating the potency and mechanism of potential inhibitors. The Km value represents the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

This protocol outlines a continuous fluorometric assay for determining the Km and Vmax of ADAMTS-4 using a specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate. While this guide provides a general framework, it is adaptable for various FRET substrates, such as the specific peptide Waag-3R, by adjusting excitation/emission wavelengths to match the substrate's fluorophore/quencher pair. The assay relies on the cleavage of a peptide sequence that mimics the ADAMTS-4 cleavage site in aggrecan, separating a fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.

Signaling Pathway and Experimental Workflow

Application Notes: Evaluating Osteoarthritis Drug Efficacy with the sGAG Release Assay

Note: A search for the "Waag-3R assay" did not yield specific results. It is possible that this is a proprietary or less common term. Therefore, this document details the widely used and functionally equivalent Sulfated Glycosaminoglycan (sGAG) Release Assay , a foundational method for evaluating the efficacy of potential osteoarthritis (OA) drugs in vitro.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key component of the cartilage extracellular matrix (ECM) is aggrecan, a large proteoglycan responsible for the tissue's compressive stiffness. Aggrecan consists of a core protein with numerous covalently attached sulfated glycosaminoglycan (sGAG) chains. In the inflammatory environment of an OA joint, catabolic enzymes, primarily aggrecanases (ADAMTS-4, -5) and matrix metalloproteinases (MMPs), cleave aggrecan, leading to the release of sGAG fragments from the cartilage into the synovial fluid.

The sGAG release assay is a quantitative, colorimetric method used to measure the amount of sGAGs released from cartilage explants or chondrocyte cultures into the surrounding medium. This serves as a direct indicator of cartilage degradation. By treating cartilage explants with an inflammatory stimulus (e.g., Interleukin-1 beta, IL-1β) to induce degradation, researchers can co-administer potential therapeutic compounds and measure their ability to prevent or reduce sGAG release. This provides a robust and high-throughput method for screening chondroprotective drugs.

Principle of the Assay

The assay is based on the specific binding of the dye 1,9-dimethylmethylene blue (DMMB) to sulfated glycosaminoglycans. When DMMB binds to sGAGs, it causes a metachromatic shift in its absorbance maximum from 630 nm to approximately 525 nm. The magnitude of this absorbance shift is directly proportional to the concentration of sGAGs in the sample. By comparing the absorbance of test samples to a standard curve generated with a known sGAG source (typically chondroitin sulfate), the concentration of released sGAGs can be accurately determined.

Signaling Pathway of Cartilage Degradation

Potential OA drugs often target key nodes in the inflammatory signaling pathways that lead to the upregulation of catabolic enzymes. The diagram below illustrates a simplified pathway initiated by IL-1β, a major cytokine implicated in OA pathology.

Caption: IL-1β induced cartilage degradation pathway.

Experimental Workflow

The general workflow for assessing a potential OA drug using the sGAG release assay on cartilage explants is outlined below.

Caption: Workflow for sGAG release assay.

Detailed Experimental Protocol

This protocol is a general guideline for bovine or porcine cartilage explants and should be optimized for specific experimental conditions.

Materials:

-

Full-thickness articular cartilage

-

Sterile Dulbecco's Modified Eagle Medium (DMEM) with 1% Penicillin-Streptomycin and 1% L-Glutamine

-

Fetal Bovine Serum (FBS)

-

Recombinant human or species-specific IL-1β

-

Test compound (potential OA drug)

-

DMMB reagent: 16 mg DMMB, 3.04 g glycine, 2.37 g NaCl, 95 mL 0.1 M HCl, bring to 1 L with dH₂O, pH 3.0.

-

Chondroitin-6-Sulfate (C6S) standard

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cartilage Explant Harvest:

-

Aseptically harvest full-thickness articular cartilage from a fresh joint (e.g., bovine knee).

-

Use a sterile dermal biopsy punch (e.g., 4 mm diameter) to create uniform explant discs.

-

Wash explants 3-4 times in sterile DMEM to remove debris.

-

-

Explant Equilibration:

-

Place 3-5 explants per well in a 24-well plate.

-

Add 1 mL of DMEM + 10% FBS and incubate for 48-72 hours at 37°C, 5% CO₂ to allow explants to equilibrate.

-

-

Experimental Setup:

-

After equilibration, wash explants with serum-free DMEM.

-

Replace with 1 mL of serum-free DMEM for a 24-hour starvation period.

-

Prepare treatment media in serum-free DMEM:

-

Control: Medium only

-

Stimulated Control: Medium + IL-1β (e.g., 10 ng/mL)

-

Test Group: Medium + IL-1β + Test Compound (at various concentrations)

-

Compound Control: Medium + Test Compound only

-

-

Remove starvation medium and add 1 mL of the appropriate treatment medium to each well.

-

-

Incubation and Sample Collection:

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

At the end of the incubation, carefully collect the entire supernatant from each well into microcentrifuge tubes. Store at -20°C until the DMMB assay is performed.

-

-

DMMB Assay:

-

Standard Curve: Prepare a standard curve of C6S in serum-free DMEM ranging from 0 to 50 µg/mL.

-

Plate Loading: Add 20 µL of each standard and collected supernatant sample (in duplicate or triplicate) to a 96-well plate.

-

Reaction: Add 200 µL of DMMB reagent to each well.

-

Reading: Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The dual wavelength reading helps to correct for background interference. Subtract the 595 nm reading from the 525 nm reading.

-

-

Data Analysis:

-

Plot the corrected absorbance values for the C6S standards against their concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the sGAG concentration in each unknown sample.

-

Calculate the percentage inhibition of sGAG release by the test compound using the following formula: % Inhibition = 100 - [ ( (sGAG_test - sGAG_control) / (sGAG_stimulated - sGAG_control) ) * 100 ]

-

Data Presentation

The results from an sGAG release assay are typically presented to show the dose-dependent effect of a drug on inhibiting cytokine-induced cartilage degradation.

Table 1: sGAG Release from Cartilage Explants after 72h Treatment

| Treatment Group | sGAG Concentration (µg/mL) ± SD | % Inhibition of IL-1β Effect |

| Control (Medium Only) | 5.2 ± 0.8 | N/A |

| IL-1β (10 ng/mL) | 45.8 ± 3.1 | 0% |

| IL-1β + Drug X (1 µM) | 31.5 ± 2.5 | 35.2% |

| IL-1β + Drug X (10 µM) | 18.9 ± 1.9 | 66.3% |

| IL-1β + Drug X (50 µM) | 9.7 ± 1.1 | 88.9% |

| Drug X (50 µM) Only | 6.1 ± 0.9 | N/A |

Data are representative and for illustrative purposes only. SD = Standard Deviation.

Conclusion

The sGAG release assay is a robust, reproducible, and cost-effective method for the primary screening of potential chondroprotective compounds. It provides quantitative data on a key catabolic event in osteoarthritis, allowing for the direct comparison of the efficacy of different drugs or different concentrations of the same drug. While it is an in vitro model and does not capture the complexity of the whole joint, it serves as an essential first step in the drug development pipeline for osteoarthritis therapeutics.

Application Notes and Protocols for Adapting the Waag-3R Assay to 96-Well and 384-Well Plate Formats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Waag-3R assay is a fluorescence resonance energy transfer (FRET)-based method used to measure the activity of ADAMTS-4 (Aggrecanase-1), a key enzyme implicated in cartilage degradation in osteoarthritis.[1][2][3] The assay utilizes a specific peptide substrate, Abz-TEGEARGSVI-Dap(Dnp)-KK, which is cleaved by ADAMTS-4.[4][5] This cleavage separates a fluorescent donor (Abz) from a quencher (Dnp), resulting in an increase in fluorescence that is proportional to enzyme activity. The excitation and emission wavelengths for this assay are typically 340 nm and 420 nm, respectively.[1][2][3][4]

As drug discovery efforts increasingly demand higher throughput and reduced costs, miniaturizing assays into 96-well and 384-well formats is essential.[6][7] Adapting the this compound assay to these high-throughput formats offers significant advantages, including reduced reagent consumption, lower sample volume requirements, and the ability to screen large compound libraries more efficiently. This document provides detailed protocols and considerations for transitioning the this compound assay from a standard format to 96-well and 384-well plates.

Key Considerations for Miniaturization

Successfully adapting the this compound assay requires careful optimization of several parameters to maintain data quality and robustness.

-

Liquid Handling: Accurate and precise dispensing of small volumes is critical, especially for the 384-well format.[8] Automated liquid handlers are highly recommended to minimize variability.[9]

-

Evaporation and Edge Effects: Evaporation from wells, particularly those on the plate perimeter, can concentrate reagents and lead to inconsistent results.[8] Using plate lids, seals, and maintaining a humidified environment can mitigate this. It is also common practice to leave the outer wells empty or fill them with buffer.

-

Signal Detection: Ensure that the plate reader has the appropriate sensitivity and is optimized for the smaller well volumes and lower signal intensities that may result from miniaturization.

-

Assay Robustness: Statistical validation of the miniaturized assay is crucial. The Z'-factor is a common metric used to assess the quality of a high-throughput screening assay. A Z'-factor above 0.5 indicates an excellent assay.[10]

Diagrams

Below are diagrams illustrating the key aspects of the this compound assay and the adapted workflow.

Caption: Principle of the FRET-based this compound assay for ADAMTS-4 activity.

Caption: General experimental workflow for the adapted this compound assay.

Caption: Advantages of adapting the this compound assay to a high-throughput format.

Materials and Reagents

-

ADAMTS-4 (Aggrecanase-1), recombinant human

-

This compound FRET substrate (Abz-TEGEARGSVI-Dap(Dnp)-KK)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol[4]

-

Test compounds and known inhibitors (for control)

-

DMSO (for compound dilution)

-

96-well or 384-well black, flat-bottom plates (low-binding)

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection capabilities (Ex/Em: 340/420 nm)

-

Plate seals

Experimental Protocols

The following tables provide starting protocols for adapting the this compound assay. Optimization will be required to ensure robust performance in your specific laboratory environment.

Table 1: Reagent Preparation

| Reagent | Stock Concentration | Working Concentration (10X) | Diluent |

| ADAMTS-4 | Varies | 50 µg/mL | Assay Buffer |

| This compound Substrate | 1 mM (in DMSO) | 250 µM | Assay Buffer |

| Test Compounds | 10 mM (in DMSO) | Varies (e.g., 10X final conc.) | Assay Buffer with DMSO |

Table 2: Protocol for 96-Well Plate Format

| Step | Procedure | Volume per Well | Notes |

| 1 | Add test compounds or DMSO (vehicle control). | 10 µL | Final DMSO concentration should be kept consistent across all wells (e.g., ≤1%). |

| 2 | Add 10X ADAMTS-4 enzyme solution. | 10 µL | This results in a final enzyme concentration of 5 µg/mL. |

| 3 | Mix gently and pre-incubate for 10-15 minutes at 37°C. | - | Allows for compound binding to the enzyme before substrate addition. |

| 4 | Initiate the reaction by adding 10X this compound substrate. | 10 µL | Final substrate concentration will be 25 µM. |

| 5 | Total Reaction Volume | 30 µL | |

| 6 | Incubate for 60 minutes at 37°C, protected from light. | - | Incubation time may need optimization. |

| 7 | Read fluorescence (Ex: 340 nm, Em: 420 nm). | - | Read from the top. |

Table 3: Protocol for 384-Well Plate Format

| Step | Procedure | Volume per Well | Notes |

| 1 | Add test compounds or DMSO (vehicle control). | 2 µL | Use of an acoustic dispenser or low-volume liquid handler is recommended. |

| 2 | Add 10X ADAMTS-4 enzyme solution. | 2 µL | Final enzyme concentration remains 5 µg/mL. |

| 3 | Mix gently (e.g., orbital shaking) and pre-incubate for 10-15 minutes at 37°C. | - | Ensure thorough mixing in the small volume. |

| 4 | Initiate the reaction by adding 10X this compound substrate. | 2 µL | Final substrate concentration remains 25 µM. |

| 5 | Total Reaction Volume | 6 µL | |

| 6 | Incubate for 60 minutes at 37°C, protected from light. | - | Use plate seals to prevent evaporation. |

| 7 | Read fluorescence (Ex: 340 nm, Em: 420 nm). | - | Ensure the plate reader is optimized for 384-well plates. |

Data Presentation and Analysis

The following tables provide a template for organizing and presenting the data obtained from the miniaturized this compound assay.

Table 4: Assay Controls and Data Normalization

| Control | Description | Purpose |

| No Enzyme Control | Assay buffer, substrate, and vehicle (DMSO). No enzyme. | Represents background fluorescence. |

| Maximum Activity Control | Assay buffer, substrate, enzyme, and vehicle (DMSO). | Represents 100% enzyme activity (0% inhibition). |

| Inhibitor Control | Assay buffer, substrate, enzyme, and a known potent inhibitor at a high concentration. | Represents 0% enzyme activity (100% inhibition). |

Calculation of Percent Inhibition:

Percent Inhibition = [1 - (Fluorescencecompound - Fluorescenceno enzyme) / (Fluorescencemax activity - Fluorescenceno enzyme)] * 100

Table 5: Example Data Summary for Compound Screening

| Compound ID | Concentration (µM) | Raw Fluorescence (RFU) | Percent Inhibition (%) |

| Control (Max Activity) | - | 15,000 | 0 |

| Control (No Enzyme) | - | 500 | - |

| Compound A | 1 | 8,000 | 48.3 |

| Compound A | 10 | 2,000 | 89.7 |

| Compound B | 1 | 14,500 | 3.4 |

| Compound B | 10 | 13,000 | 13.8 |

Conclusion

The adaptation of the this compound assay to 96-well and 384-well formats is a crucial step towards enabling high-throughput screening for inhibitors of ADAMTS-4. While the protocols provided here offer a solid starting point, it is imperative that researchers perform their own optimization and validation to ensure the generation of high-quality, reproducible data. The benefits of miniaturization, including increased efficiency and reduced costs, make this a worthwhile endeavor for any drug discovery program targeting aggrecanase activity.

References

- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]

- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]

- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 4. eurogentec.com [eurogentec.com]

- 5. innopep.com [innopep.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. dispendix.com [dispendix.com]

- 8. focus.gbo.com [focus.gbo.com]

- 9. dispendix.com [dispendix.com]

- 10. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

How to solve high background fluorescence in a Waag-3R assay

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Waag-3R (ADAMTS-4) FRET assay. Our goal is to help you overcome common experimental hurdles and achieve reliable, high-quality data.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in the this compound assay that can mask the true signal and reduce the assay window. This guide addresses the most frequent causes and provides step-by-step solutions.

Question: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence can originate from several sources, broadly categorized as instrument-related, reagent-related, and sample-related.

-

Instrument and Plate Reader Settings: Incorrect settings on your fluorescence plate reader are a frequent cause of elevated background.

-

Assay Components: The assay buffer, substrate, enzyme, and even the microplates themselves can contribute to background fluorescence.

-

Sample-Related Issues: Autofluorescence from test compounds or biological matrices can interfere with the assay.

Question: How can I determine the source of the high background in my assay?

A systematic approach with proper controls is crucial for pinpointing the source of high background.

Experimental Workflow for Diagnosing High Background